molecular formula C13H17N3O3 B1459965 (E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime CAS No. 1228670-57-2

(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime

Cat. No. B1459965
CAS RN: 1228670-57-2
M. Wt: 263.29 g/mol
InChI Key: GLFTZDBNOQWMBQ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • It exhibits promising characteristics for various applications in biological and chemical research .

Scientific Research Applications

Visible-Light-Mediated Synthesis

Oxime esters can be synthesized through visible-light-mediated reactions. This process involves a one-pot reaction of aldehyde, aniline, and NHPI esters to prepare oxime ester compounds .

Cyclization Reactions

Unsaturated oxime esters are used in cyclization reactions to produce pyrrolidine derivatives. The electronic and steric properties of certain groups are crucial for efficient cyclization and selective formation .

Oxime Radicals

Oxime radicals have potential applications in selective intermolecular reactions. The development of new oxidative systems for generating oxime radicals is an area of future research .

Synthetic Applications

Oxime ethers serve as versatile precursors in organic synthesis. They are involved in cyclization and metal-catalyzed cross-coupling reactions .

properties

IUPAC Name

1-[6-[(E)-hydroxyiminomethyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)12(17)16-6-7-19-11-10(16)5-4-9(15-11)8-14-18/h4-5,8,18H,6-7H2,1-3H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFTZDBNOQWMBQ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime
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(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime
Reactant of Route 6
(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime

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